molecular formula C23H22ClNO4S B11123255 Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate CAS No. 350989-90-1

Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate

Cat. No.: B11123255
CAS No.: 350989-90-1
M. Wt: 443.9 g/mol
InChI Key: QPUNNCBMEQSDBB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate is a thiophene-based derivative featuring a 4-chlorophenyl substituent at the 4-position and a 4-propoxybenzoyl amino group at the 2-position of the thiophene ring. The ester group at the 3-position enhances its lipophilicity, while the propoxy chain introduces moderate steric bulk and hydrophobicity.

Properties

CAS No.

350989-90-1

Molecular Formula

C23H22ClNO4S

Molecular Weight

443.9 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H22ClNO4S/c1-3-13-29-18-11-7-16(8-12-18)21(26)25-22-20(23(27)28-4-2)19(14-30-22)15-5-9-17(24)10-6-15/h5-12,14H,3-4,13H2,1-2H3,(H,25,26)

InChI Key

QPUNNCBMEQSDBB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)OCC

Origin of Product

United States

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound with significant potential in biological applications. Its molecular formula is C23H22ClNO4SC_{23}H_{22}ClNO_4S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound features a thiophene core, an ethyl ester group, and a 4-chlorophenyl moiety, contributing to its unique chemical behavior and biological activity.

Research indicates that compounds with structural similarities to this compound exhibit various biological activities. Notably, these include:

  • Anticancer properties : Preliminary studies suggest that the compound may interact with cellular pathways involved in cancer progression.
  • Enzyme inhibition : The compound might inhibit specific enzymes, which can be crucial for therapeutic applications.
  • Receptor binding : Interaction studies have shown potential binding with biological receptors, indicating possible roles in modulating physiological responses.

Comparative Biological Activity

The following table summarizes the biological activities of structurally related compounds:

Compound NameBiological ActivityUnique Features
Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylateModerate anticancer activityLacks chlorophenyl substituent
Ethyl 4-(2-chlorophenyl)-2-amino-3-thiophenecarboxylateEnzyme inhibitionDifferent halogen affects activity
Ethyl 5-(4-fluorophenyl)-2-amino-3-thiophenecarboxylateEnhanced lipophilicityFluorine substitution

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar thiophene derivatives. These compounds demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .
  • Enzyme Interaction : Research conducted on enzyme inhibition highlighted that thiophene-based compounds can effectively inhibit key metabolic enzymes involved in cancer metabolism. The binding affinity and inhibition kinetics were measured using biochemical assays .
  • Receptor Modulation : A study focused on receptor binding assays indicated that compounds within this chemical class could modulate receptor activity, potentially influencing signaling pathways associated with inflammation and cancer .

The synthesis of this compound involves several steps that require precise control of reaction conditions to ensure high yields and purity. The compound's stability is attributed to its fused ring system and intramolecular interactions such as hydrogen bonding.

Scientific Research Applications

Pharmacological Studies

Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate has been evaluated for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, derivatives of thiophene have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Anticancer Activity

The compound's structural features suggest potential anticancer properties . Studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cells. In vitro assays have been conducted to assess the effectiveness of this compound against specific cancer cell lines, including breast cancer (MCF7) and others. Results indicate that modifications to the thiophene structure can enhance cytotoxic effects against these cell lines .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of this compound with various biological targets. These studies utilize software such as Schrodinger to simulate interactions between the compound and protein receptors, helping to predict its efficacy as a drug candidate .

Synthesis and Derivative Exploration

Research has focused on the synthesis of this compound through various chemical reactions, including Knoevenagel condensation and other multi-component reactions involving thiophene derivatives . The ability to modify substituents on the thiophene ring allows for the exploration of a wide range of derivatives with potentially enhanced biological activities.

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of thiophene derivatives, this compound was tested against several pathogens. The results indicated that certain concentrations effectively inhibited bacterial growth, suggesting its potential use in developing new antimicrobial therapies .

Case Study 2: Anticancer Screening

Another investigation assessed the anticancer activity of this compound using MCF7 breast cancer cells. The study demonstrated that specific modifications to the ethyl group significantly increased cytotoxicity compared to unmodified compounds. This highlights the importance of structural optimization in enhancing therapeutic efficacy .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or generating active metabolites in pharmaceutical applications.

Reaction Conditions

Reagent/ConditionProductNotes
1M NaOH (aqueous ethanol, reflux)4-(4-Chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylic acidComplete conversion observed after 6 hours
H₂SO₄ (concentrated, 60°C)Same carboxylic acidFaster reaction (2–3 hours) but requires careful pH control

Amide Bond Reactivity

The benzamide linkage participates in hydrolysis and substitution reactions. Acidic hydrolysis cleaves the amide bond, while nucleophiles (e.g., amines) can displace the benzoyl group under specific conditions.

Key Transformations

  • Acidic Hydrolysis :
    \text{RCONHR'} \xrightarrow{HCl/H_2O} \text{RCOOH} + \text{H_2NR'}
    Yields 4-propoxybenzoic acid and 2-amino-thiophene derivatives.

  • Nucleophilic Substitution :
    Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form substituted ureas.

Chlorophenyl Group Reactions

The 4-chlorophenyl substituent enables electrophilic aromatic substitution (EAS) and cross-coupling reactions, though the electron-withdrawing chlorine atom moderately deactivates the ring .

Documented Reactions

Reaction TypeConditionsProduct
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°CBiaryl derivatives (e.g., 4-biphenyl substitution)
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-chlorophenyl analog (minor para isomer)

Thiophene Ring Modifications

The thiophene core participates in electrophilic substitutions, typically at the 5-position due to directing effects of the ester and amide groups .

Notable Reactions

  • Bromination :
    ThiopheneBr2/FeBr35-Bromo-thiophene derivative\text{Thiophene} \xrightarrow{Br_2/FeBr_3} \text{5-Bromo-thiophene derivative}
    Isolated yield: 72%.

  • Friedel-Crafts Acylation :
    Reacts with acetyl chloride/AlCl₃ to introduce acetyl groups at the 5-position.

Propoxybenzoyl Group Transformations

The 4-propoxybenzoyl moiety undergoes O-dealkylation under strong acidic conditions, producing phenolic derivatives.

Example Reaction
Propoxy groupHBr/AcOHHydroxybenzoyl analog\text{Propoxy group} \xrightarrow{HBr/AcOH} \text{Hydroxybenzoyl analog}
This reaction is reversible under basic conditions with alkyl halides.

Reductive Pathways

Catalytic hydrogenation reduces the thiophene ring to a dihydrothiophene system, altering electronic properties for further functionalization.

Conditions and Outcomes

Reducing AgentProductSelectivity
H₂/Pd-C (EtOH, 50 psi)Dihydrothiophene derivativeFull saturation of thiophene ring
NaBH₄/NiCl₂Partial reduction (C=C bonds)Limited to ester/amide stability

Comparative Reactivity Table

Functional GroupReaction TypeRate (Relative)Key Influencing Factors
Ethyl esterHydrolysisFastpH, solvent polarity
AmideNucleophilic substitutionModerateSteric hindrance, catalyst (e.g., DCC)
ChlorophenylCross-couplingSlowCatalyst efficiency, ligand choice
ThiopheneElectrophilic substitutionModerateRing activation by substituents

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by polar aprotic solvents (e.g., DMF).

  • Amide Cleavage : Acid-mediated mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack.

  • Suzuki Coupling : Requires precise stoichiometry of palladium catalyst and base to prevent dehalogenation side reactions .

Analytical Characterization

Post-reaction analysis employs:

  • NMR : Confirms regioselectivity in substitution reactions (e.g., thiophene bromination).

  • HPLC-MS : Monitors hydrolytic stability and quantifies degradation products .

This compound’s versatility in synthetic chemistry is underscored by its compatibility with diverse reaction conditions, though steric and electronic factors necessitate careful optimization. Future research directions include exploring photochemical reactivity and catalytic asymmetric transformations .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Features
Target: Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate 4-Propoxybenzoyl Not reported N/A N/A Balanced lipophilicity from propoxy chain
Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate 4-Methoxyphenoxyacetyl Not reported N/A N/A Methoxy group enhances polarity
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate Cyanoacetyl 348.8 4.0 1 / 5 High reactivity due to cyano group
Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate 3-Chloroquinoxalinyl 444.334 N/A N/A Aromatic quinoxaline enhances π-π interactions
Ethyl 4-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate 4-Nitrophenoxyacetyl 460.887 N/A 1 / 6 Nitro group increases polarity and metabolic lability

Stability and Reactivity

  • Ester Hydrolysis : All compounds contain an ester group, making them susceptible to hydrolysis under acidic or basic conditions.

Key Research Findings

Activity Trends: Quinoxaline-containing analogs exhibit higher molecular weights and complex binding modes, suggesting utility in targeting nucleic acid-associated proteins .

Synthetic Challenges : Lower yields (e.g., 22% in ) highlight the difficulty of introducing bulky substituents, necessitating optimized reaction conditions.

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into three primary components:

  • 4-Chlorophenyl-substituted thiophene core : Synthesized via cross-coupling reactions.

  • 4-Propoxybenzoyl amino group : Introduced through nucleophilic acyl substitution.

  • Ethyl ester moiety : Installed via esterification or retained from precursor molecules.

This modular strategy minimizes side reactions and allows for independent optimization of each fragment.

Critical Intermediate: 4-(4-Chlorophenyl)thiophene-3-carboxylate

The synthesis of the thiophene core often begins with a halogenated thiophene derivative. For example, 3-bromothiophene-2-carboxylate undergoes Suzuki-Miyaura coupling with 4-chlorophenylboronic acid to introduce the 4-chlorophenyl group. Palladium catalysts such as Pd(PPh₃)₄ and bases like K₂CO₃ are employed in polar aprotic solvents (e.g., dimethylformamide, DMF), achieving coupling efficiencies of 78–85%.

Step-by-Step Preparation Methodology

Reaction Conditions

  • Substrate : Ethyl 3-bromothiophene-2-carboxylate (1.0 equiv).

  • Coupling Partner : 4-Chlorophenylboronic acid (1.2 equiv).

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent : DMF:H₂O (4:1 v/v).

  • Temperature : 80°C under nitrogen.

  • Reaction Time : 12–16 hours.

The reaction mixture is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate = 8:2) to yield the intermediate as a pale-yellow solid (mp 112–114°C).

Challenges and Solutions

  • Challenge : Competing homocoupling of boronic acid.

  • Solution : Strict control of stoichiometry (limiting boronic acid to 1.2 equiv) and degassing solvents to prevent oxidative homocoupling.

Acylation Protocol

The amino group at the 2-position of the thiophene ring is acylated using 4-propoxybenzoyl chloride:

  • Substrate : Ethyl 4-(4-chlorophenyl)-2-aminothiophene-3-carboxylate (1.0 equiv).

  • Acylating Agent : 4-Propoxybenzoyl chloride (1.5 equiv).

  • Base : Triethylamine (2.0 equiv).

  • Solvent : Anhydrous dichloromethane.

  • Temperature : 0°C → room temperature.

  • Reaction Time : 4–6 hours.

The product precipitates upon addition of ice-cold water and is recrystallized from ethanol to afford white crystals (yield: 70–75%).

Side Reactions and Mitigation

  • Undesired O-Acylation : Minimized by using a bulky base (triethylamine) and low temperatures to favor N-acylation.

Optimization Strategies for Improved Yield and Purity

Table 1: Impact of Solvent on Acylation Yield

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.937598
THF7.526895
Acetonitrile37.56090
Toluene2.385588

Polar aprotic solvents like dichloromethane enhance reagent solubility and reaction homogeneity, leading to higher yields.

Table 2: Palladium Catalysts in Suzuki-Miyaura Coupling

CatalystLoading (mol%)Yield (%)Byproducts (%)
Pd(PPh₃)₄5853
PdCl₂(dppf)3825
Pd(OAc)₂5787

Pd(PPh₃)₄ provides optimal balance between activity and cost, with minimal formation of dehalogenated byproducts.

Large-Scale Production and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance scalability:

  • Residence Time : 30 minutes.

  • Throughput : 500 g/hour.

  • Purification : In-line liquid-liquid extraction.

This method reduces solvent waste by 40% compared to batch processes.

Green Chemistry Initiatives

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces dichloromethane, offering comparable yields (73%) with reduced toxicity.

  • Catalyst Recycling : Pd recovery via chelating resins achieves 90% reuse efficiency over five cycles.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, OCH₂CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.98 (t, J = 6.6 Hz, 2H, OCH₂CH₂CH₃), 1.82–1.75 (m, 2H, OCH₂CH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, COOCH₂CH₃), 1.03 (t, J = 7.4 Hz, 3H, OCH₂CH₂CH₃).

  • HPLC : Purity >99% (C18 column, acetonitrile:H₂O = 70:30, λ = 254 nm).

Stability Studies

  • Thermal Degradation : Onset at 210°C (TGA).

  • Hydrolytic Stability : Stable in pH 4–8 buffers for 24 hours; degrades rapidly under alkaline conditions (pH >10) .

Q & A

Q. What synthetic strategies are recommended for multi-step preparation of this compound?

The synthesis typically involves sequential reactions:

  • Step 1 : Friedel-Crafts acylation or Suzuki coupling to introduce the 4-chlorophenyl group onto the thiophene ring.
  • Step 2 : Amidation using 4-propoxybenzoyl chloride under basic conditions (e.g., pyridine/DMF) to form the amino linkage.
  • Step 3 : Esterification with ethyl chloroformate to finalize the carboxylate group. Key considerations include optimizing reaction time (monitored via TLC/HPLC) and solvent polarity (e.g., dichloromethane for acylation, THF for amidation) to minimize side products. Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purification .

Q. How can structural characterization be systematically validated?

Use a combination of:

  • 1H/13C NMR : Confirm substituent positions (e.g., δ 1.2–1.4 ppm for ethyl ester protons, δ 6.8–7.6 ppm for aromatic protons).
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups).
  • Single-crystal X-ray diffraction : Resolve absolute stereochemistry and bond angles (e.g., thiophene ring planarity, dihedral angles between aromatic rings) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) with <2 ppm error .

Q. What protocols ensure reproducibility in purification?

  • Recrystallization : Use ethanol/water (7:3 v/v) at 4°C for slow crystallization.
  • Flash chromatography : Optimize solvent gradients (e.g., 20–50% ethyl acetate in hexane) based on TLC Rf values (target Rf ~0.4).
  • HPLC : Monitor purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictory data on regioselectivity in thiophene functionalization be resolved?

Conflicting reports may arise from divergent reaction conditions:

  • Electrophilic substitution : Higher temperatures favor 3-position substitution (kinetic control), while lower temperatures favor 2-position (thermodynamic control).
  • Catalyst effects : Lewis acids (e.g., AlCl3) may direct substitution to electron-rich regions. Use DFT calculations (e.g., Gaussian09) to map electron density distributions and predict reactive sites. Experimental validation via competitive reactions with isotopic labeling (e.g., deuterated substrates) can clarify mechanisms .

Q. What methodologies elucidate structure-activity relationships (SAR) for biological targets?

  • Analog synthesis : Systematically modify substituents (e.g., replace 4-propoxy with 4-methoxy or 4-ethoxy groups).
  • In vitro assays : Test analogs for inhibitory activity (e.g., IC50 against COX-2 or NF-κB pathways).
  • Molecular docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., COX-2 active site). Correlate binding affinity (ΔG) with experimental bioactivity data .

Q. How can computational chemistry predict degradation pathways under varying pH conditions?

  • DFT-based hydrolysis studies : Calculate activation energies for ester/amide bond cleavage at pH 2 (stomach) vs. pH 7.4 (bloodstream).
  • Molecular dynamics (MD) simulations : Model solvation effects in aqueous buffers to identify vulnerable bonds. Validate predictions via LC-MS analysis of forced degradation products (e.g., 0.1M HCl/NaOH at 40°C for 24h) .

Q. What experimental designs resolve discrepancies in reported melting points?

Variations may stem from polymorphic forms or impurities:

  • DSC/TGA : Differentiate polymorphs (e.g., Form I vs. Form II) by thermal profiles.
  • Powder XRD : Compare diffraction patterns with simulated data from single-crystal studies.
  • Zone refining : Purify samples via repeated melting-solidification cycles to isolate the thermodynamically stable form .

Methodological Notes

  • Safety protocols : Follow SDS guidelines (e.g., PPE for skin/eye protection, fume hood use) due to potential respiratory toxicity .
  • Data validation : Cross-reference spectral data with published analogs (e.g., ethyl thiophene carboxylates in Acta Crystallographica reports) .

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